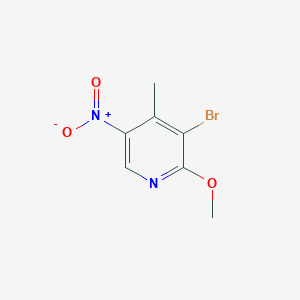

3-Bromo-2-methoxy-4-methyl-5-nitropyridine

概要

説明

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic intermediate . It is a light yellow solid with the molecular formula C7H7BrN2O3 . The molecular weight of this compound is 247.05 .

Synthesis Analysis

The synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be achieved from 2-chloro-4-methyl-3-nitropyridine. The 2-chloro-4-methyl-3-nitropyridine is first converted to 2-methoxy-4-methyl-3-nitropyridine using methanol. This is then brominated to yield 3-Bromo-2-methoxy-4-methyl-5-nitropyridine .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-methoxy-4-methyl-5-nitropyridine is InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 . The SMILES string is C1(OC)=NC=C(Br)C(C)=C1N+=O .

Chemical Reactions Analysis

Nitropyridines, such as 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, can undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Physical And Chemical Properties Analysis

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is a solid at room temperature . It has a predicted boiling point of 302.8±37.0 °C and a predicted density of 1.636±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .

科学的研究の応用

Directive Influence of the N-Oxide Group

- The nitration of derivatives of pyridine N-oxide, including compounds similar to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, reveals the unique directive influence of the N-oxide group during nitration reactions (Hertog, Ammers, & Schukking, 2010).

Reactivity in Different Solvents

- The reactivity of halogeno- and alkoxy-derivatives of nitropyridines, like 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, changes significantly based on the solvent's polarity. This variability is crucial for developing synthesis methods for different pyridine derivatives (Hertog & Jouwersma, 1953).

Reissert-Kaufmann-Type Reaction

- The Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates, similar to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, demonstrates the introduction of cyano groups in specific positions, providing a new route for the preparation of nitropyridinecarboxylic acids (Matsumura, Ariga, & Ohfuji, 1970).

Synthesis of Diamino-Nitropyridine

- The synthesis process for 3-methoxy-5,6-diamino-2-nitropyridine, which shares structural similarities with 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, involves steps like substitution and nitration, demonstrating the compound's versatility in producing various derivatives (C. Jun, 2007).

Safety and Hazards

The compound is classified as a hazard under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

Nitropyridines are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Nitropyridines are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Biochemical Pathways

The compound’s nitropyridine moiety suggests it may be involved in various biochemical reactions .

Result of Action

As a nitropyridine derivative, it may have potential applications in the synthesis of various pharmaceuticals and bioactive compounds .

Action Environment

The action of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage conditions in an inert atmosphere at room temperature .

特性

IUPAC Name |

3-bromo-2-methoxy-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOJMZCYPGNGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)

![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)

![2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2354032.png)

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B2354037.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2354038.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)